molecular formula C24H19N3O3 B2984269 2-benzoyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide CAS No. 1396773-90-2

2-benzoyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide

Cat. No.: B2984269
CAS No.: 1396773-90-2
M. Wt: 397.434
InChI Key: KQDAPYQZTRAVHZ-UHFFFAOYSA-N
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Description

2-benzoyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a useful research compound. Its molecular formula is C24H19N3O3 and its molecular weight is 397.434. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Heterocyclic Compound Synthesis : Compounds with structural similarities to 2-benzoyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide have been explored for their reactions with amines, phenylhydrazine, and Grignard reagents. These reactions yield a variety of products including o-aroyl benzamides and triaryl methanols, demonstrating the compound's utility in synthesizing diverse heterocyclic structures (Fahmy & Aly, 1976).

  • Fluorinated Compound Synthesis : Research into N-benzoyl β,β-difluoroenamides, closely related to the chemical structure , highlights their application in creating 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones. This demonstrates the compound's potential in synthesizing fluorinated heterocycles, which are of interest in pharmaceutical and agrochemical sectors (Meiresonne et al., 2015).

Anticancer and Antimicrobial Applications

  • Anticancer Activity : Derivatives of benzamide, similar to the compound of interest, have been synthesized and evaluated for their anticancer activity against various cancer cell lines. Some derivatives showed higher activity than reference drugs, suggesting the potential of these compounds in anticancer drug development (Ravinaik et al., 2021).

  • Antimicrobial Properties : Benzamide derivatives have also been explored for their antimicrobial activities. For instance, new acylthiourea derivatives displayed activity against both Gram-positive and Gram-negative bacteria as well as fungi at low concentrations. This suggests the compound's utility in developing new antimicrobial agents (Limban et al., 2011).

Material Science Applications

  • Supramolecular Gelators : N-(thiazol-2-yl) benzamide derivatives, related to the compound , have been synthesized and found to display gelation behavior towards ethanol/water and methanol/water mixtures. This indicates the compound's potential in creating supramolecular gels, which have applications in drug delivery systems and material science (Yadav & Ballabh, 2020).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit poly (adp-ribose) polymerase , a key protein involved in DNA repair and programmed cell death.

Mode of Action

Compounds with similar structures have been found to interact with their targets and inhibit their function . This inhibition could lead to changes in cellular processes, such as DNA repair and cell death.

Biochemical Pathways

The compound may affect the biochemical pathways related to DNA repair and cell death due to its potential inhibitory effect on poly (ADP-ribose) polymerase . The downstream effects of this inhibition could include impaired DNA repair and increased cell death, particularly in cancer cells.

Result of Action

The molecular and cellular effects of the compound’s action would likely include impaired DNA repair and increased cell death in cells where poly (ADP-ribose) polymerase is inhibited . This could potentially make the compound useful in the treatment of certain types of cancer.

Properties

IUPAC Name

2-benzoyl-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3/c1-27-24(30)20-14-8-5-11-17(20)21(26-27)15-25-23(29)19-13-7-6-12-18(19)22(28)16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDAPYQZTRAVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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